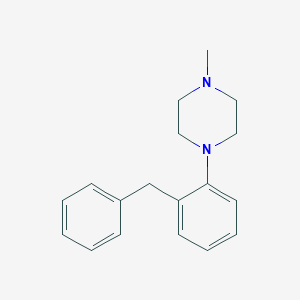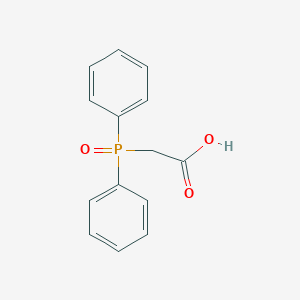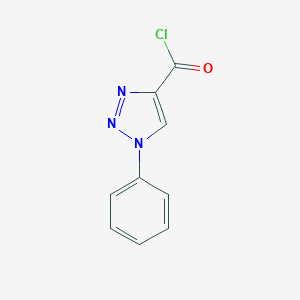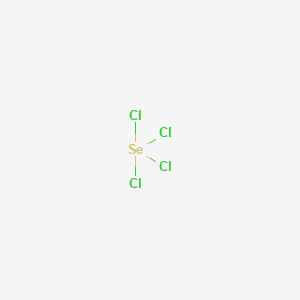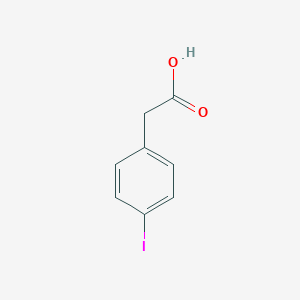
4-Iodophenylacetic acid
説明
4-Iodophenylacetic acid is a compound that has been explored for its potential in various fields, including medicinal chemistry and bioorthogonal chemistry. It is structurally related to phenylacetic acid but is distinguished by the presence of an iodine atom on the benzene ring. This modification imparts unique properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-iodophenylacetic acid and its derivatives has been a subject of interest in several studies. One approach to synthesizing derivatives of phenylacetic acid involves the condensation of 4-aminophenylacetic acid with phthalic anhydride, leading to various compounds with antimicrobial activity . Another method includes the esterification of BOC-amino acids followed by a Collins oxidation and sodium chlorite oxidation to yield 4-(BOC-aminoacyloxymethyl)phenylacetic acids . A notable synthesis of 4-iodophenylacetic acid labeled with I-131 has been reported, which is significant for its potential use as a radiopharmaceutical .
Molecular Structure Analysis
The molecular structure of 4-iodophenylacetic acid is characterized by the presence of an iodine atom on the aromatic ring, which can significantly influence the molecule's reactivity and interaction with other molecules. The synthesis of novel amino acids containing iodophenyl groups has been described, with these compounds exhibiting well-defined conformational preferences due to the presence of the iodine atom . This conformational bias is crucial for their application in bioorthogonal reactions and molecular design.
Chemical Reactions Analysis
4-Iodophenylacetic acid and its derivatives participate in various chemical reactions due to the presence of the iodine atom, which can act as a good leaving group or as a site for further functionalization. For instance, the iodophenyl group in hydroxyproline derivatives can undergo Suzuki and Sonogashira reactions in water, allowing for the introduction of new functionalities into peptides and proteins . Additionally, 4-iodophenylboronic acid has been synthesized and found to enhance chemiluminescent reactions catalyzed by horseradish peroxidase, demonstrating the compound's utility in bioanalytical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodophenylacetic acid derivatives are influenced by the iodine substitution on the aromatic ring. The iodine atom increases the molecular weight and alters the electron distribution within the molecule, which can affect its boiling point, melting point, and solubility. The presence of the iodine atom also makes the compound more susceptible to nucleophilic substitution reactions, which is a key consideration in its chemical reactivity and potential applications in synthesis .
科学的研究の応用
Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
- Scientific Field: Organic Chemistry
- Application Summary: 4-Iodophenylacetic acid is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Results or Outcomes: The outcomes of these applications are the production of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs. The specific results, including any quantitative data or statistical analyses, would depend on the specific product being synthesized .
Bioactive Platinum(IV) Complexes
- Scientific Field: Biochemistry
- Application Summary: A new series of cytotoxic platinum (IV) complexes incorporating halogenated phenylacetic acid derivatives, including 4-Iodophenylacetic acid, were synthesized and characterized .
- Methods of Application: The complexes were synthesized and characterized using spectroscopic and spectrometric techniques .
- Results or Outcomes: The in vitro cytotoxicity results confirmed the superior biological activity of the studied complexes . The specific results, including any quantitative data or statistical analyses, would depend on the specific complex and cell line being tested .
Suzuki Coupling Reaction
- Scientific Field: Organic Chemistry
- Application Summary: 4-Iodophenylacetic acid is used in the Suzuki coupling reaction . The Suzuki reaction is an organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex .
- Methods of Application: The Suzuki coupling reaction involves the use of a palladium catalyst to couple boronic acids with halides. In this case, 4-Iodophenylacetic acid would be the halide .
- Results or Outcomes: The outcome of this application is the production of various biaryl compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific boronic acid being used and the conditions of the reaction .
Safety And Hazards
4-Iodophenylacetic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Relevant Papers A paper titled “Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates” discusses the synthesis and characterization of a new series of cytotoxic platinum (IV) complexes incorporating halogenated phenylacetic acid derivatives . The complexes were assessed on a panel of cell lines, and the results confirmed their superior biological activity .
特性
IUPAC Name |
2-(4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSHTWVDFAUNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170864 | |
| Record name | 4-Iodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophenylacetic acid | |
CAS RN |
1798-06-7 | |
| Record name | 4-Iodophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1798-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



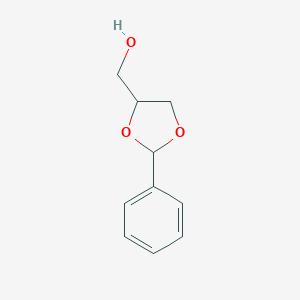
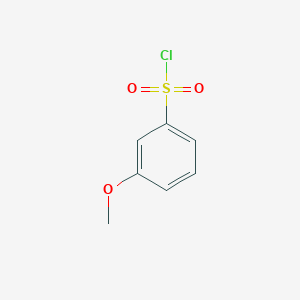
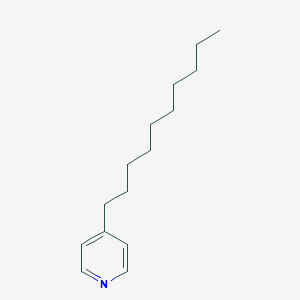
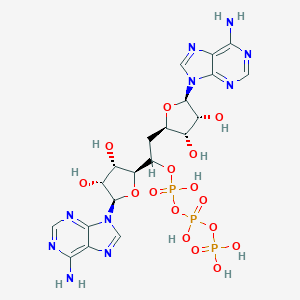

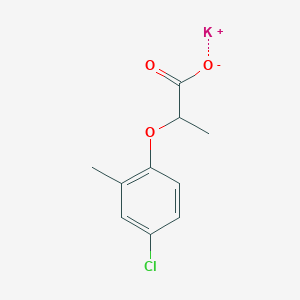
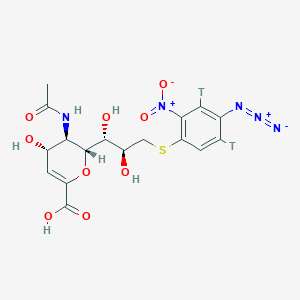
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
